molecular formula C19H23N3O2 B2712444 (E)-3-(dimethylamino)-1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propen-1-one CAS No. 478039-31-5

(E)-3-(dimethylamino)-1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propen-1-one

Cat. No. B2712444
CAS RN: 478039-31-5
M. Wt: 325.412
InChI Key: LULYIBTXNBZBRX-ACCUITESSA-N
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Description

(E)-3-(dimethylamino)-1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

This compound has been utilized in the synthesis of heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other related structures. These systems have applications in medicinal chemistry due to their potential biological activities. The preparation involves multiple steps starting from corresponding acetoacetic esters, highlighting its versatility as a reagent in organic synthesis (Selič et al., 1997).

Photovoltaic Applications

In the domain of photovoltaic research, similar compounds have been applied as acceptor and cathode interfacial materials in polymer solar cells. These materials, owing to their electron mobility, can enhance power conversion efficiency. This highlights the potential of such compounds in improving the performance of organic solar cells (Lv et al., 2014).

G-Quadruplex DNA Stabilization

Further, derivatives have been identified as selective stabilizers of G-quadruplex DNA with excellent cytotoxic activity, showcasing potential applications in cancer research. These compounds have been synthesized and evaluated for their ability to selectively stabilize G-quadruplex structures, which are of interest for their roles in cancer cell proliferation and as potential therapeutic targets (Blankson et al., 2013).

Structural and Electrochemical Studies

The structural and electrochemical properties of such compounds have also been investigated, with findings contributing to our understanding of their reactivity and potential applications in materials science. For instance, studies on the electrochemical behavior of similar compounds have provided insights into their redox profiles, which is valuable for designing materials with specific electronic properties (Anwar et al., 2005).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-21(2)13-11-18(23)16-7-9-17(10-8-16)24-15-14-22(3)19-6-4-5-12-20-19/h4-13H,14-15H2,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULYIBTXNBZBRX-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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